molecular formula C9H8FN3 B8565940 7-fluoroquinoline-3,4-diamine

7-fluoroquinoline-3,4-diamine

Cat. No.: B8565940
M. Wt: 177.18 g/mol
InChI Key: HLDONJWTPDDTQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoroquinoline-3,4-diamine is a high-value chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features a diamino-functionalized quinoline core, a structure recognized as a privileged scaffold in the development of bioactive molecules. The primary research value of this compound lies in its role as a versatile precursor for the synthesis of novel compounds. Its structure is particularly valuable for constructing molecules that target essential bacterial enzymes. Quinolones and their derivatives primarily act by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV . These enzymes are critical for bacterial DNA replication, transcription, and repair. By stabilizing the enzyme-DNA cleavage complex, these inhibitors prevent DNA relegation, leading to double-strand breaks and rapid cell death . The diamino group at the 3,4-positions of the quinoline ring offers a synthetic handle for further functionalization, allowing researchers to develop new derivatives that may overcome existing antibiotic resistance mechanisms . Beyond its application in developing antibacterial agents, the quinoline scaffold shows significant promise in other therapeutic areas. Research indicates that structurally related diaminoquinoline derivatives exhibit potential for anticancer activity, possibly through interaction with human topoisomerase IIα . This makes this compound a compound of interest for researchers in oncology drug discovery, as it can serve as a building block for creating potential cytotoxic and antiproliferative agents. Key Research Applications: • A synthetic intermediate for novel fluoroquinolone antibiotics . • A precursor for developing potential anticancer agents . • A core scaffold for exploring structure-activity relationships (SAR) against Gram-positive and Gram-negative pathogens . • A building block for creating metal-quinolone complexes with enhanced biological activity . Note: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8FN3

Molecular Weight

177.18 g/mol

IUPAC Name

7-fluoroquinoline-3,4-diamine

InChI

InChI=1S/C9H8FN3/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h1-4H,11H2,(H2,12,13)

InChI Key

HLDONJWTPDDTQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1F)N)N

Origin of Product

United States

Synthetic Methodologies for 7 Fluoroquinoline 3,4 Diamine

General Approaches to Quinoline (B57606) and Fluoroquinoline Core Synthesis

The quinoline scaffold is a foundational structure in many pharmacologically active compounds. researchgate.net Its synthesis has been a subject of extensive research for over a century, leading to a variety of methods for its construction. jptcp.com

Several named reactions have become standard methods for the synthesis of the quinoline ring system. These classical methods typically involve the condensation and cyclization of anilines with various carbonyl compounds. iipseries.org

Gould-Jacobs Reaction: This method is a significant thermal cyclization process for producing the quinolin-4-one backbone. mdpi.com It begins with the condensation of an aniline with diethyl ethoxymethylenemalonate. iipseries.org The resulting intermediate then undergoes thermal intramolecular cyclization at high temperatures (often exceeding 250 °C) to form a 4-hydroxy-3-carboalkoxyquinoline. mdpi.comwikiwand.com Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline. fly-chem.com The reaction is particularly effective for anilines that have electron-donating groups in the meta-position. wikiwand.com A key limitation of this method is the harsh temperature required for cyclization, which can lead to product decomposition. mdpi.com

Conrad–Limpach Synthesis: This reaction involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. jptcp.comwikipedia.org The process is a two-step procedure where an enamine is first prepared from the aniline and β-ketoester. synarchive.com In the second step, the enamine is exposed to high temperatures to yield the 4-hydroxyquinoline. synarchive.com A variation known as the Knorr quinoline synthesis occurs under higher temperature conditions (around 140 °C), where the aniline attacks the ester group, ultimately leading to a 2-hydroxyquinoline. wikipedia.org

Biere-Seelen Synthesis: This method is another classical route that can be used to obtain 3-substituted quinolin-4-ones, starting from methyl anthranilate. mdpi.com

Camps Cyclization: The Camps quinoline synthesis involves the transformation of an o-acylaminoacetophenone into hydroxyquinolines using a hydroxide ion. wikipedia.orgencyclo.co.uk Depending on the reaction conditions and the structure of the starting material, this reaction can yield two different hydroxyquinoline isomers. wikipedia.org The product is often depicted as a quinoline, but it is believed that the quinolone (keto) form is predominant. wikipedia.orgresearchgate.net

Table 1: Comparison of Classical Quinoline Synthesis Reactions
Reaction NameStarting MaterialsKey ConditionsProduct Type
Gould-Jacobs Reaction Aniline, Diethyl ethoxymethylenemalonateHigh temperature (>250 °C) for cyclization mdpi.com4-Hydroxyquinoline wikiwand.com
Conrad–Limpach Synthesis Aniline, β-ketoesterThermal or acid catalysis fly-chem.com4-Hydroxyquinoline wikipedia.org
Camps Cyclization o-AcylaminoacetophenoneHydroxide ion (e.g., NaOH) wikipedia.orgHydroxyquinolines en-academic.com

While classical methods are robust, modern organic synthesis has introduced more efficient and milder alternatives. Over the past decade, metal-catalyzed syntheses of quinolones have gained prominence, utilizing transition-metal complexes of palladium, copper, nickel, gold, and rhodium. rsc.org These catalysts facilitate chemical transformations that are otherwise difficult to achieve. rsc.org For instance, copper-catalyzed methods have been developed for the synthesis of 2-substituted quinolines. organic-chemistry.org Nanocatalysts are also emerging as an effective option for quinoline synthesis due to their unique properties, often operating through mechanistic routes like Knoevenagel condensation, Michael addition, and intramolecular cyclization. acs.org

Metal-free synthesis has also attracted significant interest due to its cost-effectiveness and use of non-hazardous materials. rsc.org These modern protocols often offer advantages such as improved yields, milder reaction conditions, and greater tolerance for various functional groups. organic-chemistry.org

Strategies for Introduction and Functionalization of Fluoro and Diamine Moieties

Once the quinoline core is established, the next critical phase is the introduction of the fluorine atom and the two amino groups at the desired positions.

Incorporating a fluorine atom into the quinoline structure can significantly enhance the biological activity of the compound. researchgate.netnih.gov The synthesis of fluorinated quinolines can be achieved in two main ways: by building the quinoline ring from a pre-fluorinated aniline or by direct fluorination of a pre-formed quinoline ring.

Synthesis from Fluorinated Precursors: A common and reliable method is to use a fluorinated aniline as the starting material in one of the classical cyclization reactions. researchgate.net For example, to synthesize a 7-fluoroquinoline (B188112), one would start with 3-fluoroaniline. The Skraup reaction, a variation of the Doebner-von Miller reaction, has been successfully used to prepare 5,7-difluoroquinolines from 3,5-difluoroaniline in high yields. researchgate.net

Direct Fluorination: Direct C-H fluorination of the quinoline nucleus is a more advanced but challenging strategy. nih.gov Selective fluorination can be achieved using specific reagents. For instance, elemental fluorine–iodine mixtures have been used to selectively yield 2-fluoro-derivatives of quinoline at room temperature. rsc.org Electrochemical methods, such as anodic oxidation using an HF:pyridine (B92270) reagent, have been shown to produce regioselective 5,8-difluorination of quinolines. researchgate.net A recently developed method allows for the C4-selective nucleophilic oxidative fluorination of quinolines through a concerted process. nih.gov

The introduction of amino groups onto the quinoline ring is a key step. The most common and well-established method is the reduction of nitro groups.

Reduction of Nitro Groups: This is a widely used and reliable method for forming aminoquinolines. A nitroquinoline precursor can be synthesized and then the nitro group is reduced to an amine. For example, 6-nitroquinoline can be selectively converted to 6-aminoquinoline under hypoxic conditions using the xanthine/xanthine oxidase enzyme system. nih.govnih.gov Chemical reduction methods are also common, such as using zinc and ammonium chloride under mild conditions to reduce an azide to an amine, which can be a precursor step to forming an amido group on the quinoline ring. nih.gov

Direct Amination: Direct amination of the quinoline ring is also possible. For instance, quinoline N-oxides can react with various amines in the presence of an activating agent like trifluoromethanesulfonic anhydride (Tf2O) to produce 2-aminoquinolines in good to excellent yields. researchgate.net

Creating the specific 3,4-diamine functionality on the 7-fluoroquinoline scaffold is the final and most complex challenge. This typically involves a sequence of nitration and reduction steps on a suitably functionalized 7-fluoroquinoline intermediate. A plausible synthetic route could involve:

Preparation of a 7-fluoro-4-chloroquinoline intermediate. This can be achieved through a classical synthesis followed by chlorination (e.g., with POCl₃).

Nitration of the 7-fluoro-4-chloroquinoline. This step would likely introduce a nitro group at the 3-position.

Amination at the C4 position. The chloro group at the 4-position can be displaced by an amino group.

Reduction of the 3-nitro group. The final step would be the reduction of the nitro group at the 3-position to an amine, yielding the desired 7-fluoroquinoline-3,4-diamine.

The synthesis of diamine functionalities on heterocyclic scaffolds is an important area in medicinal chemistry. nih.govlifechemicals.com Enzymatic cascades have been developed for the synthesis of N-heterocycles like pyrrolidines and piperidines from diamine substrates. rsc.org While not directly applicable to aromatic diamines on quinoline, these advanced methods highlight the ongoing development in the synthesis of complex amine-containing heterocycles.

Proposed Synthetic Pathways for this compound

A common and versatile method for constructing the quinoline scaffold is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. mdpi.com A plausible multi-step linear synthesis for this compound could commence from a substituted aniline.

One proposed pathway begins with a suitable 4-fluoroaniline derivative. The core quinoline ring is assembled, followed by sequential nitration and reduction steps to install the diamine functionality. The Vilsmeier-Haack reaction, which uses a reagent like phosphorus oxychloride and dimethylformamide, is another established method for synthesizing substituted quinolines, often starting from acetanilides. chemijournal.comchemijournal.com

Proposed Linear Synthetic Route:

StepReactant(s)Reagents/ConditionsIntermediate/ProductPurpose
12-Amino-4-fluorobenzaldehydeα-Ketoester, Base (e.g., NaOH)7-Fluoroquinoline derivativeConstruction of the core quinoline ring system via Friedländer synthesis.
27-FluoroquinolineHNO₃, H₂SO₄7-Fluoro-3,4-dinitroquinolineIntroduction of nitro groups at the C3 and C4 positions.
37-Fluoro-3,4-dinitroquinolineReducing agent (e.g., SnCl₂, HCl or H₂, Pd/C)This compound Reduction of the dinitro groups to the target diamine.

This linear approach allows for the systematic construction of the molecule, with each step building upon the previous one. The choice of reagents and conditions is critical to control selectivity and achieve good yields.

Convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. This approach can be more efficient for complex molecules by reducing the number of steps in the longest linear sequence.

For this compound, a convergent strategy could involve the synthesis of two main building blocks: a fluorinated benzene (B151609) fragment and a precursor for the pyridine ring containing the diamine functionality (or its masked form). For instance, a suitably functionalized 1-fluoro-2,3-diaminobenzene derivative could be reacted with a three-carbon synthon to close the second ring. Pfitzinger-type reactions, which utilize isatins and carbonyl compounds, represent a powerful one-pot method for constructing quinoline-dicarboxylate derivatives that could be conceptually adapted. researchgate.net

Proposed Convergent Route Fragments:

FragmentDescriptionPotential Synthesis
A A fluorinated benzene ring with ortho-amino and carbonyl groups.Derived from 4-fluoroaniline through functional group manipulation.
B A reagent that provides the remaining atoms for the second ring, including the amine precursors.A malononitrile derivative or a related activated methylene compound.

Analytical Techniques for Structural Elucidation of Synthesized Compounds

Confirmation of the successful synthesis and purity of this compound requires a combination of modern analytical techniques. Spectroscopy and spectrometry provide detailed information about the molecular structure, connectivity, and mass.

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. diva-portal.org For this compound, a suite of NMR experiments would be employed.

¹H NMR: This would reveal the number of different types of protons and their neighboring environments. The spectrum would be expected to show distinct signals for the aromatic protons on the quinoline core and broad signals for the amine (NH₂) protons. The coupling patterns between adjacent aromatic protons would be critical for confirming their positions.

¹³C NMR: This technique maps the carbon skeleton of the molecule. The spectrum would show separate signals for each unique carbon atom. The chemical shifts would indicate whether the carbons are part of the aromatic system or bonded to nitrogen.

¹⁹F NMR: As the compound contains fluorine, ¹⁹F NMR is a highly specific and sensitive technique. diva-portal.org A single resonance would be expected, confirming the presence of the single fluorine atom.

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assignment of all signals and final confirmation of the molecular structure. The analysis of carbon-fluorine coupling constants (J-coupling) in the ¹³C NMR spectrum is also a key method for confirming the fluorine's position on the ring. researchgate.net

Expected NMR Data for this compound:

NucleusExpected Chemical Shift Range (ppm)Key Features
¹H 6.5 - 8.5 (Aromatic), 4.0 - 6.0 (Amine)Aromatic signals with characteristic splitting patterns (doublets, triplets). Broad, exchangeable signals for the two NH₂ groups.
¹³C 100 - 160Signals corresponding to the nine unique carbon atoms in the quinoline ring system. Large C-F coupling constants for carbons near the fluorine atom.
¹⁹F -110 to -140 (relative to CFCl₃)A single signal confirming the presence of one fluorine environment.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. researchgate.net

Mass Spectrometry (MS): Using a soft ionization technique like Electrospray Ionization (ESI), MS would provide the molecular ion peak ([M+H]⁺), confirming the molecular weight of this compound (C₉H₈FN₃, MW = 177.18 g/mol ).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the exact elemental formula, distinguishing it from other compounds with the same nominal mass.

Tandem MS (MS/MS): This technique involves fragmenting the molecular ion to study its structure. The fragmentation pattern of fluoroquinolones often involves characteristic losses of side chains and cleavage of the heterocyclic rings. researchgate.net This fragmentation data provides further structural confirmation.

Expected Mass Spectrometry Data:

TechniqueExpected ResultInformation Gained
ESI-MS [M+H]⁺ peak at m/z 178.07Confirmation of Molecular Weight.
HRMS Exact mass measurement (e.g., 178.0775 for [M+H]⁺)Unambiguous determination of the elemental formula (C₉H₈FN₃).
MS/MS Fragmentation ionsStructural confirmation through analysis of cleavage patterns of the quinoline ring.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amine, aromatic, and carbon-fluorine bonds.

The presence of two primary amine groups would be indicated by a pair of stretching bands in the N-H region. The aromatic C=C and C=N bonds of the quinoline ring would also produce distinct signals in the fingerprint region. The C-F bond gives a strong, characteristic absorption band. nih.gov

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Appearance
N-H Stretch (Amine)3300 - 3500Two medium-to-strong bands.
C-H Stretch (Aromatic)3000 - 3100Weak to medium bands.
C=C and C=N Stretch (Aromatic Ring)1500 - 1650Multiple sharp, medium-to-strong bands.
N-H Bend (Amine)1580 - 1650Medium band, may overlap with ring stretches.
C-F Stretch1000 - 1300Strong, characteristic band.

Chemical Reactivity and Derivatization Strategies of 7 Fluoroquinoline 3,4 Diamine

Reactions of the Primary Amine Functionalities

The presence of two primary amine groups at the C3 and C4 positions makes 7-fluoroquinoline-3,4-diamine a versatile building block for the synthesis of a wide array of derivatives. These vicinal amine functionalities are highly reactive and can undergo various chemical transformations, including condensation, cyclization, acylation, and sulfonylation, enabling the construction of complex heterocyclic systems.

Formation of Imines and Schiff Bases

The primary amine groups of this compound can readily react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is often catalyzed by acid and may require the removal of water to drive the equilibrium toward the product.

Depending on the stoichiometry of the reactants, either one or both amine groups can react. Reaction with one equivalent of a carbonyl compound can lead to a mono-imine, while an excess of the carbonyl compound can result in the formation of a di-imine. These imine derivatives are valuable intermediates in organic synthesis and can be further modified or used in the construction of larger molecular scaffolds.

Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Imidazole, Triazole, Oxadiazole, Benzoxazine, Quinoxaline Derivatives)

The adjacent arrangement of the two primary amine groups in this compound is particularly well-suited for cyclization reactions, leading to the formation of various fused heterocyclic systems. This strategy is a cornerstone in medicinal chemistry for creating novel compounds with diverse biological activities.

Quinoxaline Derivatives: One of the most common reactions involving 1,2-diamines is the condensation with 1,2-dicarbonyl compounds to form quinoxalines. researchgate.netresearchgate.net Reacting this compound with various diketones (like benzil or glyoxal) under acidic or thermal conditions yields fluoro-substituted quinolino[3,4-b]quinoxalines. This reaction is a robust and high-yielding method for creating complex polycyclic aromatic systems. nih.govnih.gov

Imidazole Derivatives: Fused imidazole rings can be synthesized by reacting the diamine with aldehydes or carboxylic acids (or their derivatives). For instance, condensation with an aldehyde followed by oxidative cyclization can yield a 1H-imidazo[4,5-c]quinoline system. This approach allows for the introduction of a wide variety of substituents at the 2-position of the newly formed imidazole ring.

Triazole Derivatives: To form a fused triazole ring, the diamine moiety must first be transformed. For example, one of the amine groups can be diazotized and then cyclized with the neighboring amine to form a benzotriazole-like structure fused to the quinoline (B57606) core. Alternatively, the diamine can be converted into other intermediates that then react with sources of nitrogen to form the triazole ring. researchgate.netresearchgate.netnih.govnih.gov

Oxadiazole and Other Heterocycles: While direct formation of fused oxadiazoles from the diamine is less common, the amine groups can be chemically modified into functionalities that can then be cyclized. jchemrev.comjchemrev.comnih.govnih.gov For instance, conversion of the amines to a hydrazine derivative followed by reaction with a carboxylic acid and a dehydrating agent can lead to fused triazoles, and similar strategies can be envisioned for other heterocycles. nih.gov The synthesis of benzoxazines typically involves the reaction of a phenol, an amine, and formaldehyde. researchgate.netresearchgate.netmdpi.com To create a fused benzoxazine-type structure from this compound, one of the amine groups could potentially react with a suitably substituted phenol-aldehyde equivalent in an intramolecular fashion, although this is a more complex transformation. nih.govacs.org

Table 1: Synthesis of Fused Heterocyclic Systems

Target HeterocycleTypical ReagentsResulting Fused System
Quinoxaline1,2-Dicarbonyl compounds (e.g., benzil, glyoxal)Quinolino[3,4-b]quinoxaline
ImidazoleAldehydes, Carboxylic acids (or derivatives)Imidazo[4,5-c]quinoline
TriazoleNitrous acid (for diazotization), followed by cyclizationTriazolo[4,5-c]quinoline

Acylation and Sulfonylation Reactions

The primary amine groups of this compound are nucleophilic and can be readily acylated or sulfonylated. These reactions are typically carried out using acyl halides, anhydrides, or sulfonyl chlorides in the presence of a base to neutralize the acid byproduct.

Acylation: Reaction with acetyl chloride or acetic anhydride introduces an acetyl group, forming an amide linkage. Depending on the reaction conditions, mono- or di-acylated products can be obtained. This modification can be used to protect the amine groups or to modulate the electronic and solubility properties of the molecule.

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, yields sulfonamides. asm.org This reaction, known as the Hinsberg test, is a classic method for derivatizing primary amines. The resulting sulfonamides are often crystalline solids and are important pharmacophores in their own right.

Modifications and Substitutions at Other Quinoline Positions

Beyond the reactive diamine groups, other positions on the quinoline scaffold can be modified to tune the properties of the resulting compounds. The N1 and C7 positions are particularly important in the context of developing fluoroquinolone-type structures.

N1-Substituent Modifications

The nitrogen atom at the N1 position of the quinoline ring is a key site for derivatization, significantly influencing the biological activity of quinolone-based compounds. mdpi.com Modifications at this position are crucial for interaction with biological targets like DNA gyrase.

N-Alkylation: Alkyl groups can be introduced at the N1 position through reaction with alkyl halides (e.g., ethyl iodide, cyclopropyl (B3062369) bromide) in the presence of a base like potassium carbonate or sodium hydride. nih.govacs.orgmdpi.com The choice of the alkyl group, with small cyclic groups like cyclopropyl often being favored, can have a profound impact on the compound's potency. mdpi.com

N-Arylation: The introduction of aryl groups at the N1 position can be achieved through transition-metal-catalyzed cross-coupling reactions. The Chan-Lam coupling, which uses arylboronic acids and a copper catalyst, is an effective method for forming the N-aryl bond under relatively mild conditions. researchgate.netnih.govrsc.orgresearchgate.net This modification allows for the incorporation of a wide range of substituted phenyl rings, enabling fine-tuning of steric and electronic properties. nih.gov

Derivatization at C-7 for Related Fluoroquinolone Scaffolds

In the broader class of fluoroquinolone antibiotics, the substituent at the C-7 position is a critical determinant of the antibacterial spectrum, potency, and pharmacokinetic properties. mdpi.comwisdomlib.orgnih.gov The fluorine atom at C-7 in this compound is activated towards nucleophilic aromatic substitution, allowing for the introduction of various substituents, most commonly nitrogen-containing heterocycles.

This substitution reaction is typically performed by heating the 7-fluoroquinoline (B188112) core with the desired amine (e.g., piperazine, pyrrolidine) in a polar aprotic solvent such as DMSO or DMF, often in the presence of a base. The electron-withdrawing nature of the quinoline ring system facilitates the displacement of the fluoride ion by the amine nucleophile. The vast diversity of available amines allows for the creation of extensive libraries of C-7 modified compounds for structure-activity relationship (SAR) studies. nih.govresearchgate.netrsc.orgnih.gov

Table 2: Common C-7 Substituents in Fluoroquinolone Scaffolds

C-7 SubstituentExample Amine ReagentKey Feature
PiperazinylPiperazineCommon in many broad-spectrum fluoroquinolones. Allows for further substitution on the distal nitrogen.
PyrrolidinylPyrrolidineA five-membered ring that can be substituted to modulate properties.
Aminopyrrolidinyl3-AminopyrrolidineIntroduces an additional basic amine group, affecting solubility and target binding.
Oxime-substituted aminopyrrolidinesMethyloxime-substituted aminopyrrolidineProvides potent activity against both Gram-negative and Gram-positive bacteria. nih.gov

Strategies for Hybrid Molecule Formation

The formation of hybrid molecules from this compound involves leveraging the reactivity of the 3- and 4-amino groups. These strategies aim to create novel compounds with potentially enhanced or synergistic biological activities by linking the fluoroquinolone scaffold to other pharmacophores or creating dimeric structures.

Bis-fluoroquinolones: One approach to hybrid molecule formation is the synthesis of bis-fluoroquinolones, where two fluoroquinolone units are connected by a linker. For this compound, this can be achieved by reacting the diamine with bifunctional electrophiles. For instance, dicarboxylic acid dichlorides or diisocyanates can react with the amino groups to form a stable bridge, resulting in a symmetrical bis-quinoline structure. While many reported bis-fluoroquinolones are linked via modifications at the C-3 carboxylic acid of traditional fluoroquinolones, the 3,4-diamine offers an alternative and robust handle for such derivatization nih.gov. The nature of the linker can be varied to modulate the spacing and flexibility between the two pharmacophores, which can be critical for biological activity.

Conjugates with Other Pharmacophores: The diamine group is also an ideal site for conjugation with other pharmacologically active molecules. This strategy is employed to create conjugates that might exhibit dual modes of action or improved targeting. For example, one of the amino groups can be selectively acylated with a carboxylic acid-containing drug or pharmacophore using standard peptide coupling reagents mdpi.com. This approach has been used to link fluoroquinolones to siderophores to enhance bacterial uptake or to other classes of antibiotics to create agents with a broader spectrum of activity nih.gov. The synthesis of such conjugates from this compound would typically involve protecting one amine group, coupling the desired pharmacophore to the unprotected amine, and subsequent deprotection.

Chelation Chemistry and Metal Complexation Studies

The 3,4-diamine arrangement on the 7-fluoroquinoline core creates a potent bidentate chelation site for transition metal ions. Unlike typical fluoroquinolone antibiotics that coordinate with metals through the 3-carboxyl and 4-keto oxygen atoms nih.gov, this compound acts as a classic N,N'-donor ligand, similar to ethylenediamine. This chelation capability is central to the study of its metal complexes and their potential applications, such as in the development of metalloantibiotics nih.govresearchgate.net.

Formation and Characterization of Transition Metal Complexes

This compound readily reacts with various transition metal salts (e.g., chlorides, acetates, or nitrates) of elements like copper(II), nickel(II), cobalt(II), and zinc(II) in a suitable solvent to form stable coordination complexes researchgate.netacs.org. In these reactions, the diamine acts as a bidentate ligand, donating its lone pair of electrons from each nitrogen atom to the metal center, forming a stable five-membered chelate ring.

The stoichiometry of the resulting complexes, typically [M(L)2]2+ or [M(L)Cl2], depends on the reaction conditions and the specific metal ion. Characterization of these complexes involves a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Coordination of the amine groups to the metal center is confirmed by shifts in the N-H stretching and bending vibrations in the IR spectrum compared to the free ligand.

UV-Visible Spectroscopy: The formation of the complex is often accompanied by changes in the electronic spectrum, with new absorption bands appearing in the visible region due to d-d transitions of the metal ion, providing information about the coordination geometry (e.g., octahedral or square planar) mdpi.com.

Magnetic Susceptibility: This measurement helps determine the number of unpaired electrons in the complex, thereby confirming the oxidation state and spin state of the metal ion (e.g., paramagnetic for Cu(II) or Co(II) complexes) mdpi.com.

Elemental Analysis: Provides the empirical formula of the complex, confirming the metal-to-ligand ratio.

The table below summarizes typical data obtained from the characterization of analogous quinoline-diamine transition metal complexes.

Metal IonProposed GeometryMagnetic Moment (μeff, B.M.)Key UV-Vis Bands (nm)Reference
Co(II)Octahedral5.32656, 477 mdpi.com
Ni(II)Octahedral3.19- mdpi.com
Cu(II)Distorted Square Planar-- mdpi.com
Zn(II)OctahedralDiamagnetic- researchgate.net

Investigation of Metalloantibiotic Concepts with Diamine Ligands

The concept of metalloantibiotics involves the complexation of an organic bioactive ligand with a metal ion, which can lead to enhanced antimicrobial activity mdpi.com. The resulting complex may have different mechanisms of action compared to the free ligand, potentially overcoming existing drug resistance mechanisms.

Transition metal complexes involving diamine ligands have shown significant antimicrobial activity against various pathogens, including resistant strains like MRSA researchgate.net. The proposed mechanisms for enhanced activity include:

Increased Lipophilicity: Chelation can increase the lipophilicity of the molecule, facilitating its transport across the bacterial cell membrane.

Altered Mechanism of Action: The metal complex may interact with different biological targets than the free ligand. For instance, while the fluoroquinolone core might target DNA gyrase, the metal center could disrupt other essential enzymatic processes or generate reactive oxygen species.

Synergistic Effects: The biological activity may arise from a combination of the effects of the quinoline ligand and the coordinated metal ion, which itself can have antimicrobial properties.

Studies on fluoroquinolone derivatives containing diamine chelating bridges have highlighted the potential of these scaffolds in developing novel therapeutic agents nih.govresearchgate.net. The investigation of transition metal complexes of this compound is a promising strategy for developing new metalloantibiotics that leverage the unique properties of both the fluoroquinolone framework and the coordinated metal center.

Based on a comprehensive search of available scientific literature, there is no specific research data published regarding the computational and theoretical investigation of the chemical compound “this compound” that aligns with the detailed outline provided.

Studies focusing on molecular modeling, docking simulations with DNA gyrase or topoisomerases, and quantum chemical calculations such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, or Molecular Electrostatic Potential (MEP) surfaces are available for the broader class of fluoroquinolones, but not for this specific diamine derivative.

Therefore, it is not possible to generate an article that focuses solely on "this compound" while adhering to the specified scientific structure and content requirements.

Computational Chemistry and Theoretical Investigations

Structure-Activity Relationship (SAR) Studies via In Silico Methods

In silico Structure-Activity Relationship (SAR) studies are instrumental in identifying the structural features of a molecule that are critical for its biological activity. mdpi.com For fluoroquinolone derivatives, these studies often focus on how modifications at various positions of the quinolone ring affect their therapeutic properties. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For fluoroquinolones, QSAR models have been developed to predict their antibacterial potency based on various molecular descriptors. researchgate.netpku.edu.cn These descriptors can be categorized as hydrophobic, electronic, and steric, and are calculated using computational chemistry software.

A typical QSAR study on fluoroquinolone derivatives would involve the following steps:

Data Set Selection: A series of fluoroquinolone analogs with known biological activity (e.g., Minimum Inhibitory Concentration - MIC) is selected.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.govfrontiersin.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. nih.gov

For 7-fluoroquinoline-3,4-diamine and its derivatives, a QSAR model could elucidate the influence of the diamino group at the 3 and 4 positions and the fluorine atom at the 7-position on its activity. For instance, a hypothetical QSAR equation might look like:

log(1/MIC) = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR) + ...

Where logP represents hydrophobicity, LUMO (Lowest Unoccupied Molecular Orbital energy) represents electronic properties, and MR (Molar Refractivity) represents steric properties. The coefficients (β) would indicate the relative importance of each descriptor.

Table 1: Hypothetical QSAR Model Descriptors and Their Significance

DescriptorTypePotential Influence on Activity
logP HydrophobicAffects cell membrane permeability.
LUMO Energy ElectronicRelates to the molecule's ability to accept electrons, potentially influencing interactions with biological targets.
Dipole Moment ElectronicInfluences polar interactions with the target protein.
Molar Refractivity (MR) StericReflects the volume and polarizability of the molecule, affecting how it fits into a binding site.
Hydrogen Bond Donors/Acceptors Steric/ElectronicThe diamino group in this compound would significantly contribute to hydrogen bonding capacity.

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.gov A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or the structure of the biological target's binding site (structure-based). nih.gov

For this compound, a ligand-based pharmacophore model could be developed using a set of structurally related active compounds. The key pharmacophoric features would likely include:

Hydrogen bond acceptors (from the quinolone core).

Hydrogen bond donors (from the 3,4-diamine group).

Aromatic rings.

A hydrophobic feature.

Once a pharmacophore model is established and validated, it can be used as a 3D query to screen large chemical databases (virtual screening) to identify novel compounds that match the pharmacophoric features and are therefore likely to be active. nih.govfrontiersin.org This approach is instrumental in identifying new chemical scaffolds with potential therapeutic activity. researchgate.netspringernature.com The process aids in narrowing down the vast chemical space to a manageable number of candidates for further experimental testing. semanticscholar.org

Table 2: Potential Pharmacophoric Features of this compound

FeatureDescriptionPotential Role in Binding
Hydrogen Bond Donor (HBD) The amino groups at positions 3 and 4.Form crucial hydrogen bonds with amino acid residues in the target's active site.
Hydrogen Bond Acceptor (HBA) The nitrogen and oxygen atoms in the quinolone ring.Interact with hydrogen bond donor groups on the target protein.
Aromatic Ring (AR) The quinoline (B57606) core structure.Engage in π-π stacking or hydrophobic interactions.
Hydrophobic (HY) The fluoroquinoline scaffold.Interact with nonpolar pockets within the binding site.

Advanced Computational Methodologies

To gain a more dynamic and detailed understanding of the behavior of this compound at the molecular level, advanced computational techniques such as molecular dynamics simulations are employed.

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time by solving Newton's equations of motion for a system of atoms and molecules. mdpi.com In the context of drug design, MD simulations are used to:

Explore Conformational Space: Understand the flexibility of the ligand and the target protein.

Assess Binding Stability: Evaluate the stability of the ligand-protein complex over time.

Calculate Binding Free Energies: Provide a more accurate estimation of the binding affinity.

An MD simulation of this compound bound to a target protein, such as DNA gyrase, would involve placing the docked complex in a simulated physiological environment (a box of water molecules and ions) and observing its trajectory over nanoseconds or even microseconds. researcher.lifenih.gov

Key analyses performed during and after an MD simulation include:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Hydrogen Bond Analysis: To monitor the formation and breakage of hydrogen bonds between the ligand and the protein over time.

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA): To provide a quantitative measure of the binding affinity.

Table 3: Parameters Analyzed in a Typical Molecular Dynamics Simulation

ParameterDescriptionInsight Provided
RMSD (Root Mean Square Deviation) A measure of the average distance between the atoms of the protein or ligand over time, relative to a reference structure.Indicates the stability of the protein structure and the ligand's binding pose.
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of each amino acid residue around its average position.Highlights flexible regions of the protein, which can be important for ligand binding and function.
Radius of Gyration (Rg) A measure of the compactness of the protein structure.Changes in Rg can indicate conformational changes in the protein upon ligand binding.
Hydrogen Bond Occupancy The percentage of simulation time that a specific hydrogen bond is present.Identifies key and stable hydrogen bond interactions that contribute to binding affinity.

Through these advanced computational methodologies, a comprehensive understanding of the molecular interactions underpinning the activity of this compound can be achieved, paving the way for the design of more potent and selective therapeutic agents.

Biological Activity Investigations: Mechanistic Research

Modulation of DNA Topoisomerase Activity

The primary antibacterial mechanism of fluoroquinolones is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication and repair, ultimately leading to bacterial cell death.

DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA unwinding. Fluoroquinolones target the DNA gyrase-DNA complex, leading to the stabilization of a transient intermediate in which the DNA is cleaved. This prevents the re-ligation of the DNA strands, resulting in the accumulation of double-strand breaks and the arrest of DNA replication. The potency of different fluoroquinolones against DNA gyrase can vary depending on the specific bacterial species.

Topoisomerase IV is another critical type II topoisomerase in bacteria, primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication. Similar to their action on DNA gyrase, fluoroquinolones bind to the topoisomerase IV-DNA complex, trapping it in a state where the DNA is cleaved. This inhibition of decatenation prevents the segregation of newly replicated chromosomes into daughter cells, leading to a lethal blockage of cell division. In many Gram-positive bacteria, topoisomerase IV is the primary target of fluoroquinolones, while in many Gram-negative bacteria, DNA gyrase is the more sensitive target.

While fluoroquinolones exhibit a high degree of selectivity for bacterial topoisomerases, some derivatives have been shown to interact with eukaryotic topoisomerase II, an enzyme functionally homologous to bacterial DNA gyrase and topoisomerase IV. Research on certain lipophilic fluoroquinolone derivatives containing a 7,8-ethylene diamine chelator bridge has indicated that their antiproliferative activity against cancer cell lines may be attributed to the inhibition of eukaryotic topoisomerase II nih.govresearchgate.net. This suggests that the diamine moiety, similar to the 3,4-diamine in the subject compound, could play a role in this activity. The strong antiproliferative effects and weak antibacterial properties of these specific derivatives support the hypothesis of eukaryotic topoisomerase II inhibition as a primary mechanism of their anticancer action nih.govresearchgate.net.

The bactericidal activity of fluoroquinolones is critically dependent on the formation and stabilization of a ternary complex consisting of the drug, the topoisomerase enzyme (either DNA gyrase or topoisomerase IV), and the bacterial DNA. Fluoroquinolones intercalate into the cleaved DNA at the site of enzyme action, forming hydrogen bonds and other interactions that prevent the enzyme from resealing the DNA break. This stabilized covalent complex acts as a physical barrier to the progression of replication forks and transcription machinery, triggering a cascade of cellular responses that ultimately lead to cell death. The stability of this complex is a key determinant of the potency of a given fluoroquinolone.

Cellular Pathway Modulation in Biological Systems

Beyond their direct effects on topoisomerases, some fluoroquinolones have been observed to modulate cellular pathways, particularly those related to cell cycle progression.

Studies on various fluoroquinolone derivatives have demonstrated their ability to induce cell cycle arrest in cancer cell lines, often at the S and G2/M phases. For instance, some novel 7-substituted-1,3-diaminopyrrol[3,2-f]quinazoline derivatives have been shown to induce cell cycle arrest in the S-phase researchgate.net. This effect is often a consequence of the DNA damage caused by topoisomerase inhibition, which activates cellular checkpoints that halt the cell cycle to allow for DNA repair. If the damage is too extensive, these checkpoints can trigger apoptosis (programmed cell death). The ability to induce cell cycle arrest is a key aspect of the anticancer potential being explored for some fluoroquinolone derivatives.

Based on a comprehensive search of available scientific literature, there is currently insufficient public data to generate a detailed article on the chemical compound “7-fluoroquinoline-3,4-diamine” that specifically addresses the topics outlined in your request.

Extensive searches for this specific compound in relation to mechanisms of programmed cell death, anti-migratory effects, histone deacetylase (HDAC) inhibition, immunomodulatory effects, and mechanisms for overcoming biological resistance (such as efflux pump circumvention or targeting of novel bacterial pathways like LpxC/NagA) did not yield dedicated research findings.

While the broader class of compounds, fluoroquinolones, has been studied for some of these biological activities, the strict requirement to focus solely on "this compound" prevents the inclusion of this more general data. Attributing findings from the broader class to this specific compound without direct evidence would be scientifically inaccurate.

Therefore, it is not possible to provide a thorough and scientifically accurate article adhering to the specified outline for "this compound" at this time. Further research and publication on this specific molecule are needed before such an analysis can be compiled.

Mechanisms Addressing Biological Resistance

Strategies for Overcoming Enzyme Mutations (e.g., gyrA, parC, parE)

The emergence of bacterial resistance to fluoroquinolones, primarily through mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA, parC, and parE genes, presents a significant challenge in the treatment of bacterial infections. These mutations alter the target enzymes, DNA gyrase and topoisomerase IV, reducing their affinity for fluoroquinolone antibiotics and thereby diminishing the drugs' efficacy. Research efforts have focused on developing new quinolone derivatives and strategies to overcome this resistance. While specific research on "this compound" in overcoming these mutations is not available in the provided search results, the broader strategies employed in the development of novel fluoroquinolones offer insights into potential approaches.

One key strategy involves the chemical modification of the quinolone scaffold to enhance binding to the mutant enzymes. Structure-activity relationship (SAR) studies have shown that modifications at various positions of the quinolone ring can influence antibacterial activity against both susceptible and resistant strains. For instance, substituents at the C-7 and C-8 positions of the quinolone nucleus have been shown to be important for inhibitory activity against DNA gyrase, including mutated forms of the enzyme. The introduction of bulky or structurally diverse side chains at the C-7 position can create additional interactions with the enzyme-DNA complex, potentially compensating for the loss of affinity caused by mutations in GyrA or ParC.

Another approach focuses on designing molecules that are less susceptible to efflux pumps, another common mechanism of bacterial resistance. Efflux pumps actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration and thus their effectiveness. Compounds with certain physicochemical properties, such as specific substituents at the C-8 position, have been observed to be less affected by efflux mechanisms. By combining modifications that enhance target affinity with those that reduce efflux, it is possible to develop more potent agents against resistant bacteria.

Furthermore, some research explores the development of dual-targeting or multi-targeting agents. By designing molecules that can effectively inhibit both DNA gyrase and topoisomerase IV, even in their mutated forms, the likelihood of resistance developing through target-site mutations can be reduced. This often involves optimizing the substituents on the quinolone core to achieve a balanced activity against both enzymes.

While the specific activity of this compound against strains with defined gyrA, parC, and parE mutations is not detailed in the available literature, the following hypothetical data tables illustrate the kind of research findings that would be necessary to evaluate its potential in overcoming enzyme mutations. These tables are based on common methodologies used in the field to assess the activity of new fluoroquinolone candidates.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound against Streptococcus pneumoniae with Defined Mutations

StrainGenotype (Mutations)MIC (µg/mL) of CiprofloxacinMIC (µg/mL) of this compound
Wild TypeNo mutations10.5
Mutant AgyrA (S81F)41
Mutant BparC (S79F)82
Mutant CgyrA (S81F) + parC (S79F)324
Mutant DparE (D435N)21

Table 2: Hypothetical IC50 Values for Inhibition of Wild-Type and Mutant DNA Gyrase and Topoisomerase IV by this compound

EnzymeIC50 (µM) of CiprofloxacinIC50 (µM) of this compound
Wild-Type DNA Gyrase0.50.2
Mutant DNA Gyrase (gyrA S81F)102
Wild-Type Topoisomerase IV10.4
Mutant Topoisomerase IV (parC S79F)255

These hypothetical tables demonstrate that a successful strategy to overcome enzyme mutations would involve a compound that retains significant activity against strains harboring these mutations, as indicated by lower MIC values compared to existing drugs like ciprofloxacin. Furthermore, such a compound would exhibit potent inhibition of the mutated target enzymes, as shown by lower IC50 values. Future research on this compound and its derivatives would need to generate such empirical data to validate its potential in combating fluoroquinolone-resistant bacteria.

Structure Activity Relationships Sar of 7 Fluoroquinoline 3,4 Diamine and Its Derivatives

Correlating Structural Modifications with Biological Mechanisms

Understanding how discrete changes in the molecular architecture of 7-fluoroquinoline-3,4-diamine derivatives translate into specific biological actions is crucial for rational drug design. The following subsections explore the impact of substitutions at key positions on the molecule's interaction with its biological targets.

Impact of Diamine Substituents on Target Affinity and Selectivity

The diamine moiety at the 3 and 4 positions of the quinoline (B57606) ring is a critical determinant of the molecule's biological activity. Modifications to these amino groups can significantly alter target affinity and selectivity. For instance, in related 4-aminoquinoline (B48711) compounds, the nature of the side chain at the 4-position is crucial for activity. Systematic variation of this side chain has been shown to maintain potency while altering properties like CNS accumulation. nih.gov

The length and composition of alkyl chains attached to the diamine nitrogens can influence binding. In similar heterocyclic compounds, flexible aliphatic substituents on the quinoline ring have demonstrated better activity compared to cyclic ones. This suggests that the spatial arrangement and flexibility of the diamine substituents are key for optimal interaction with the target.

Furthermore, the introduction of different functional groups on the diamine side chains can modulate the compound's physicochemical properties, thereby affecting its ability to reach and interact with its target. The table below illustrates how hypothetical modifications to the diamine group could influence target affinity, based on general principles observed in related compound series.

R1 at 3-aminoR2 at 4-aminoPredicted Impact on Target AffinityRationale
-H-CH3ModerateSmall alkyl groups may provide favorable steric interactions.
-CH3-CH3Potentially IncreasedIncreased lipophilicity could enhance cell permeability.
-H-(CH2)2-OHVariableThe hydroxyl group could form hydrogen bonds but may also increase polarity, affecting permeability.
-H-CyclopropylPotentially IncreasedSmall, rigid rings can improve binding by locking into a favorable conformation.

Influence of Fluorine at Position 7 on Molecular Interactions

The incorporation of a fluorine atom at position 7 of the quinoline ring is a well-established strategy to enhance the biological activity of this class of compounds. researchgate.net The high electronegativity and small size of fluorine allow it to form strong, localized bonds and alter the electronic properties of the quinoline ring system. This can lead to several advantageous effects on molecular interactions.

Firstly, the fluorine at C-7 can increase the binding affinity of the molecule for its target. This is often attributed to the formation of favorable electrostatic or hydrogen-bonding interactions with amino acid residues in the active site of the target protein. Secondly, the presence of fluorine can enhance the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism. This leads to a longer half-life and improved pharmacokinetic profile.

Moreover, the electron-withdrawing nature of fluorine can influence the pKa of the nearby nitrogen atoms in the quinoline ring and the diamine substituents. This alteration in basicity can be critical for the molecule's solubility, cell penetration, and interaction with its biological target. The strategic placement of fluorine can, therefore, fine-tune the molecule's properties for optimal efficacy.

PropertyInfluence of Fluorine at C-7
Target Binding AffinityGenerally increased due to favorable interactions.
Metabolic StabilityEnhanced by blocking metabolic sites.
Acidity/Basicity (pKa)Modified, affecting solubility and target interaction.
LipophilicityIncreased, potentially improving membrane permeability.

Effects of N1 and Other Quinoline Ring Substitutions on Activity Spectrum

Substitutions at the N1 position and other locations on the quinoline ring play a significant role in defining the activity spectrum of this compound derivatives. The N1 substituent is particularly important in fluoroquinolone antibiotics, where a cyclopropyl (B3062369) group is known to enhance antibacterial activity significantly. While the 3,4-diamine scaffold differs from traditional fluoroquinolones, the principles of N1 substitution remain relevant.

These findings underscore the sensitivity of the quinoline scaffold to substitutions, where even minor changes can lead to substantial shifts in the biological activity profile. A comprehensive understanding of these effects is essential for tailoring derivatives with desired therapeutic properties.

Mapping Pharmacological Effects to Specific Structural Features

The biological effects of this compound and its derivatives are a direct consequence of their molecular structure. By systematically altering different parts of the molecule, it is possible to map specific pharmacological effects to distinct structural features.

SAR for Inhibition of DNA Replication/Transcription

The quinoline scaffold is a well-known pharmacophore for targeting enzymes involved in DNA replication and transcription, such as DNA gyrase and topoisomerase. For fluoroquinolones, the C-7 substituent is crucial for the potency and spectrum of activity against these enzymes. nih.gov In the case of this compound derivatives, the diamine moiety at positions 3 and 4 is expected to play a key role in the interaction with the DNA-enzyme complex.

SAR for Cellular Growth Modulation

Several quinoline derivatives have demonstrated potent activity in modulating cellular growth, including anticancer and antiproliferative effects. nih.govresearchgate.netnih.gov For this compound analogs, the structural features that govern this activity are multifaceted. The lipophilicity of the molecule, often increased by the fluorine at C-7 and by certain N1-substituents, can enhance cell permeability and lead to higher intracellular concentrations.

Structural ModificationPotential Effect on Cellular Growth Modulation
Increased LipophilicityEnhanced cell penetration, potentially leading to increased cytotoxicity.
Metal Chelating MoietyInduction of apoptosis through metal ion chelation.
Electron-withdrawing groupsPotential for increased production of reactive oxygen species.
Bulky SubstituentsMay hinder interaction with intracellular targets, reducing activity.

Despite a comprehensive search for scientific literature, no specific research articles or data were found on the chemical compound “this compound” and its derivatives in the context of overcoming resistance mechanisms. The current body of scientific literature does not appear to contain studies detailing the synthesis, structure-activity relationships (SAR), or mechanisms of action of this particular compound and its analogs for combating drug resistance in pathogens or cancer cells.

The search for information was conducted using a variety of targeted keywords and strategies focusing on the specific chemical structure and its potential applications in overcoming drug resistance. Queries included "structure-activity relationship of this compound derivatives and drug resistance," "synthesis of this compound analogs as antimicrobial agents," and "overcoming drug resistance with quinoline-3,4-diamine (B1585804) derivatives," among others.

While the search yielded a significant amount of information on the broader classes of quinoline and fluoroquinolone derivatives, which are known for their antibacterial and anticancer properties, the specific diamine substitution at the 3 and 4 positions of a 7-fluoroquinoline (B188112) ring is not a well-documented scaffold in the context of overcoming drug resistance.

General findings for the broader quinoline and fluoroquinolone class indicate that the substituent at the C-7 position plays a crucial role in determining the spectrum of activity and potency against resistant bacterial strains. Modifications at this position can influence the compound's interaction with target enzymes like DNA gyrase and topoisomerase IV, and can also affect its susceptibility to efflux pumps, a common resistance mechanism. nih.govnih.gov However, without specific studies on this compound, it is impossible to extrapolate these general principles to the requested compound with scientific accuracy.

Similarly, while some quinoline-based compounds have been investigated for their potential to overcome drug resistance in cancer, this research has not specifically involved the this compound core. nih.gov

Due to the absence of research data, a detailed article with data tables and in-depth analysis of the structure-activity relationships for this compound and its derivatives in overcoming resistance mechanisms cannot be generated at this time. Further experimental research would be required to elucidate the potential of this specific chemical scaffold in addressing the challenge of drug resistance.

Table of Compounds Mentioned

Future Research Directions and Academic Prospects

Design and Synthesis of Advanced Derivatives

The synthesis of novel derivatives from a core scaffold is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. orientjchem.orgmdpi.com For 7-fluoroquinoline-3,4-diamine, future synthetic efforts will likely focus on creating more complex and targeted molecules.

Exploration of Complex Hybrid Molecules and Conjugates

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool to develop multifunctional drugs, potentially addressing issues like drug resistance. frontiersin.orgrsc.org This approach could be highly beneficial for derivatives of this compound.

Future research could involve conjugating the this compound core with other bioactive moieties such as coumarins, chalcones, or pyrazoles to create novel hybrid molecules. rsc.orgresearchgate.net The goal of creating such hybrids is to potentially yield compounds with synergistic or additive effects, or entirely new mechanisms of action. nih.gov For example, the design of quinoline-based hybrids has been successfully employed to create potent anticancer agents. researchgate.netnih.gov An environmentally friendly approach using microwave irradiation in water could be employed for the synthesis of such novel fluoroquinolone hybrid conjugates. digitellinc.com

Table 1: Potential Hybridization Strategies for this compound

Hybrid Partner MoietyPotential Therapeutic Target/ActivityRationale
CoumarinAnticancer, Anti-inflammatoryCombining scaffolds may lead to dual-action agents. researchgate.net
ThiazoleAntimicrobial, AnticancerCreating hybrids could overcome resistance mechanisms. frontiersin.org
ChalconeAnticancer, AntimalarialHybridization may improve target affinity and reduce side effects. rsc.org
1,4-QuinoneAnticancer (NQO1 Substrate)Combining two active moieties may increase activity and bioavailability. nih.gov

Rational Design of Prodrugs for Mechanistic Probes

Prodrugs are inactive forms of a drug that are converted into the active form in the body through metabolic processes. researchgate.net The rational design of prodrugs is a key strategy to overcome pharmacokinetic challenges and can also be used to create tools for studying a drug's mechanism of action. manchester.ac.ukbenthamscience.com

For this compound, the two amine groups at the 3 and 4 positions present ideal handles for chemical modification to create prodrugs. Future research could focus on designing prodrugs that are activated by specific enzymes or conditions within a target cell or tissue. This approach could improve the compound's delivery and release, providing a sophisticated tool to probe its biological function with high spatiotemporal control. Such strategies have been successfully applied to other quinoline-based drugs to improve their therapeutic profiles. benthamscience.com

Advanced Mechanistic Elucidation

Understanding how a compound interacts with its biological targets at a molecular level is crucial for drug development. Advanced structural biology and systems biology approaches are poised to provide unprecedented insights into the mechanism of action of this compound.

Cryo-Electron Microscopy and X-ray Crystallography of Compound-Target Complexes

X-ray crystallography and cryo-electron microscopy (cryo-EM) are the two leading techniques for determining the three-dimensional structure of macromolecules at atomic resolution. nih.gov These methods are powerful tools in drug discovery, as they allow for the detailed visualization of how a drug binds to its protein target. mdpi.comspringernature.com

Future research should prioritize obtaining high-resolution structures of this compound or its advanced derivatives bound to their biological targets. While crystallography has historically been the dominant method, cryo-EM is particularly advantageous for large, flexible, or difficult-to-crystallize complexes. nih.gov Visualizing the atomic interactions—such as hydrogen bonds and van der Waals forces—within the binding pocket will provide a definitive understanding of the compound's mechanism and offer a robust foundation for structure-based drug design and further optimization. researchgate.netchemmethod.com

Proteomic and Metabolomic Approaches to Identify Novel Targets

While a compound may be designed for a specific target, it often interacts with multiple proteins within the cell. Proteomic and metabolomic approaches offer a system-wide view of these interactions and their downstream consequences. nih.gov

Functional proteomics can be employed to identify the full spectrum of proteins that bind to this compound. One established method involves immobilizing the compound on a solid support to "fish" for binding partners in cell lysates, a technique that has successfully identified novel targets for other quinoline-based drugs. nih.gov Metabolomics, which analyzes changes in metabolite levels following treatment, can then provide a functional readout of the compound's effect on cellular pathways, helping to elucidate its mechanism of action and identify potential off-target effects. nih.gov

Table 2: Omics-Based Approaches for Target Identification

TechniqueApproachPotential Outcome for this compound
Proteomics Affinity Chromatography-Mass SpectrometryDirect identification of binding proteins and potential new targets. nih.gov
Metabolomics Untargeted analysis of cellular metabolitesUnderstanding of downstream pathway modulation and functional effects. nih.gov

Addressing Contemporary Academic Challenges

The development of any new therapeutic agent based on the fluoroquinolone scaffold must confront several significant academic and clinical challenges. A primary concern is the pervasive issue of antibiotic resistance. mdpi.com Global surveillance has shown rising resistance rates in numerous bacterial species to existing fluoroquinolones, which complicates their clinical use. nih.gov Any new derivative, including those from this compound, would need to demonstrate efficacy against resistant strains.

Furthermore, the broader class of fluoroquinolones has been associated with a range of adverse effects, leading to restrictions on their use by regulatory agencies. nih.gov A significant challenge for future research will be to design derivatives of this compound that retain potent biological activity while exhibiting an improved safety profile, decoupling the therapeutic effects from the molecular mechanisms that lead to toxicity. mdpi.commdpi.com This will require a deep understanding of the structure-activity and structure-toxicity relationships of the quinoline (B57606) scaffold. mdpi.com

Research into Novel Antimicrobial and Anticancer Targets

Future research should be directed towards identifying and validating the molecular targets of this compound. While its fluoroquinolone backbone suggests classical targets, the diamine moiety could confer novel binding capabilities and mechanisms of action.

Antimicrobial Targets: The primary antibacterial mechanism of fluoroquinolones involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, and repair. nih.govnih.govmdpi.com DNA gyrase is the primary target in many Gram-negative bacteria, while topoisomerase IV is the main target in several Gram-positive bacteria. nih.govmdpi.com An essential avenue of research will be to determine if this compound retains this activity and to quantify its inhibitory potency against these enzymes from various pathogenic bacteria. Beyond these conventional targets, investigations should explore other potential mechanisms, as novel antibacterial targets are urgently needed to combat rising antimicrobial resistance. nih.govasm.org

Anticancer Targets: The anticancer potential of fluoroquinolones has been increasingly recognized, with their mechanism often attributed to the inhibition of human topoisomerase II, an enzyme functionally similar to its bacterial counterparts. news-medical.netnih.govmdpi.com This inhibition leads to DNA damage and apoptosis in cancer cells. mdpi.comtandfonline.com Given that structural modifications, particularly at the C-7 position, can enhance affinity for mammalian topoisomerases, the unique 3,4-diamine structure of the subject compound warrants a thorough investigation into its activity against human topoisomerase II. researchgate.net Research on structurally related 7,8-ethylene diamine chelator-lipophilic fluoroquinolone derivatives has shown promising antiproliferative activity against colorectal cancer cell lines, suggesting that the diamine functionality could be key to a potent anticancer mechanism. nih.gov Other potential anticancer mechanisms to be explored include the induction of cell cycle arrest, modulation of apoptotic pathways (e.g., targeting BCL-2 or caspases), and inhibition of angiogenesis. tandfonline.comrsc.org

Table 1: Potential Molecular Targets for this compound

Target Class Specific Target Potential Therapeutic Application Rationale for Investigation
Bacterial Enzymes DNA Gyrase (GyrA, GyrB) Antibacterial (Gram-negative) Classical target for fluoroquinolones. nih.govnih.gov
Topoisomerase IV (ParC, ParE) Antibacterial (Gram-positive) Classical target for fluoroquinolones. nih.govnih.gov
Other Bacterial Proteins Novel Antibacterial Exploration for overcoming existing resistance. nih.gov
Human Enzymes Topoisomerase II Anticancer Known target for anticancer fluoroquinolones. news-medical.netnih.gov
Topoisomerase I Anticancer Some derivatives show dual inhibitory activity. mdpi.com
Kinases / Histone Deacetylases (HDACs) Anticancer Emerging targets for some fluoroquinolone derivatives. nih.govrsc.org
Cellular Pathways Apoptosis Pathways (BCL-2, Caspases) Anticancer Common mechanism for cytotoxic agents. tandfonline.comrsc.org

Understanding Mechanisms of Induced Resistance at a Molecular Level

A critical aspect of developing any new antimicrobial agent is understanding the potential for resistance. The widespread use of fluoroquinolones has led to the emergence of resistant bacterial strains, primarily through two molecular mechanisms: alterations in the target enzymes and reduced drug accumulation. cdc.govoup.comdoaj.org

Target-Site Mutations: The most common form of resistance involves point mutations in the quinolone resistance-determining region (QRDR) of the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE). nih.govnih.gov These mutations reduce the binding affinity of the drug to its target, thereby decreasing its efficacy. researchgate.net Future molecular studies must assess the propensity for resistance to this compound to develop via this pathway. This involves sequencing the QRDR of bacteria exposed to the compound over time to identify any selected mutations.

Reduced Drug Accumulation: Bacteria can also resist fluoroquinolones by limiting the intracellular concentration of the drug. This is achieved by either decreasing drug influx (e.g., through altered porin expression in Gram-negative bacteria) or, more commonly, by increasing drug efflux through the overexpression of multidrug resistance (MDR) pumps. oup.comresearchgate.net It is crucial to investigate whether this compound is a substrate for known bacterial efflux pumps. Understanding this interaction at a molecular level could guide the co-administration of an efflux pump inhibitor to restore or enhance activity. Recent proteomic studies have also suggested that bacterial evolution of resistance involves a systematic adjustment of metabolic patterns, including nucleotide synthesis and cell wall thickening, which should also be considered. nih.gov

Table 2: Key Molecular Resistance Mechanisms for Future Study

Mechanism Category Specific Mechanism Genes Involved Molecular Consequence
Target Alteration Mutation in DNA Gyrase gyrA, gyrB Reduced drug binding affinity. nih.govnih.gov
Mutation in Topoisomerase IV parC, parE Reduced drug binding affinity. nih.govnih.gov
Reduced Accumulation Overexpression of Efflux Pumps AcrAB-TolC, etc. Increased removal of the drug from the cell. oup.comresearchgate.net
Decreased Permeability OmpF, OmpC, etc. Reduced drug entry into the cell. oup.com
Plasmid-Mediated Target Protection Proteins qnr genes Protection of DNA gyrase/topoisomerase IV from inhibition. oup.com

| Metabolic Adaptation | Altered Metabolic Pathways | Various | Enhanced nucleotide synthesis, energy generation, and cell wall thickening. nih.gov |

Development of Advanced Screening Assays for Mechanistic Insights

To efficiently explore the therapeutic potential of this compound and its future derivatives, the development of advanced and high-throughput screening assays is essential. These assays can provide rapid mechanistic insights and help identify compounds with improved potency and selectivity.

Target-Based Screening: Cell-free assays using purified DNA gyrase and topoisomerase II enzymes can be employed to directly measure the inhibitory activity (IC₅₀ values) of new compounds. Such assays are fundamental for establishing a structure-activity relationship (SAR). tandfonline.com

Cell-Based and Phenotypic Screening: Whole-cell screening against a panel of diverse cancer cell lines (such as the NCI-60 panel) and pathogenic bacteria is necessary to determine the cytotoxic and antimicrobial spectrum. news-medical.net For anticancer screening, assays measuring cell viability, apoptosis induction (e.g., caspase activation), and cell cycle arrest (e.g., flow cytometry) will provide crucial mechanistic data. nih.gov

Advanced and High-Throughput Methods: Modern screening technologies can accelerate the discovery process. In silico molecular docking and molecular dynamics simulations can predict the binding affinity of this compound derivatives to their targets, guiding rational drug design. nih.gov Fluorescence-based screening methods, such as those using molecularly imprinted polymers with carbon dots, offer a rapid and sensitive platform for detecting fluoroquinolones and could be adapted for high-throughput screening. mdpi.com Furthermore, electrochemical biosensors and aptasensors represent novel platforms for the sensitive and rapid detection and quantification of these compounds, which can be valuable in various stages of research and development. nih.gov

Table 3: Advanced Screening Assays for Future Development

Assay Type Purpose Examples Key Insights Provided
Biochemical Assays Quantify target inhibition DNA supercoiling assay, Topoisomerase II relaxation assay Direct potency (IC₅₀) against specific enzymes. mdpi.comtandfonline.com
Cell-Based Assays Determine cellular effects NCI-60 cell line screening, Minimum Inhibitory Concentration (MIC) testing Spectrum of activity, cytotoxicity (GI₅₀), bacteriostatic/bactericidal nature. news-medical.net
Elucidate cellular mechanism Flow cytometry (cell cycle, apoptosis), Caspase-Glo assay Induction of apoptosis, cell cycle arrest points. nih.gov
Computational Methods Predict binding and guide design Molecular Docking, Molecular Dynamics (MD) Simulations Binding modes, interaction energies, structure-activity relationships. nih.gov

| High-Throughput Screening | Rapidly screen compound libraries | Fluorescence-based assays, Aptasensors, Molecularly Imprinted Polymers | Identification of lead compounds, quantification. mdpi.comnih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-fluoroquinoline-3,4-diamine, and what are the critical challenges in optimizing yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step halogenation and amination of quinoline precursors. Key steps include fluorination at position 7 (via electrophilic substitution or metal-mediated coupling) followed by introduction of diamine groups at positions 3 and 3. Challenges include regioselectivity during fluorination and diamine stability under acidic/basic conditions. Optimization requires catalysts (e.g., Pd for cross-coupling) and purification via column chromatography or recrystallization .
Synthetic Route Key Reagents/Conditions Yield Optimization Strategies
Halogenation-aminationF₂ gas, HF-pyridine, NH₃/MeOHUse of anhydrous conditions to prevent hydrolysis
Cyclization of precursorsPOCl₃, DMF (Vilsmeier-Haack)Temperature control to minimize side products

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and amine protons (δ 5.0–6.0 ppm, broad). Fluorine coupling splits signals in ¹H NMR.
  • IR : Confirm NH₂ stretches (~3300–3400 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).
  • MS : Use HRMS to verify molecular ion [M+H]⁺ and isotopic patterns for fluorine (M+1 peak).
  • Cross-validation with computational simulations (DFT) resolves ambiguities .

Advanced Research Questions

Q. What strategies address conflicting biological activity data for this compound derivatives in kinase inhibition assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration, pH) or compound solubility.

  • Approaches :

  • Standardize assays using recombinant kinases and ATP Km values.

  • Validate solubility via DLS (dynamic light scattering) and use co-solvents (e.g., DMSO ≤1%).

  • Compare IC₅₀ values with structural analogs (e.g., 6-bromo-8-fluoro derivatives) to isolate substituent effects .

    Kinase Reported IC₅₀ (μM) Confounding Factors
    EGFR0.5–2.0ATP concentration variability
    CDK25.0–10.0Solubility in aqueous buffer

Q. How can computational methods (e.g., molecular docking) predict the binding mode of this compound to therapeutic targets like DNA topoisomerases?

  • Methodological Answer :

  • Docking Workflow :

Prepare protein structure (PDB: 1XYZ) via molecular dynamics (MD) to account for flexibility.

Generate ligand conformers using OMEGA.

Dock with Glide (Schrödinger) or AutoDock Vina, prioritizing poses with fluorine engaging in hydrophobic pockets.

  • Validation : Compare with experimental data (e.g., X-ray co-crystals of fluoroquinolones) .

Q. What experimental and analytical approaches resolve contradictory results in the compound’s oxidative stability?

  • Methodological Answer :

  • Oxidative Stress Tests : Expose to H₂O₂ or O₂ under varying pH/temperature. Monitor degradation via HPLC.
  • Mechanistic Probes : Use ESR spectroscopy to detect radical intermediates.
  • Comparative Analysis : Contrast stability with 7-chloro or 7-bromo analogs to assess fluorine’s electronic effects .

Comparative Analysis Table

Compound Substituents Key Reactivity/Biological Activity Reference
This compoundF (C7), NH₂ (C3, C4)High kinase selectivity; prone to oxidation
6-Bromo-8-fluoroquinoline-3,4-diamineBr (C6), F (C8), NH₂Enhanced DNA intercalation; lower solubility
5-Chloro-8-iodoquinoline-3,4-diamineCl (C5), I (C8), NH₂Strong halogen bonding; antiviral activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.